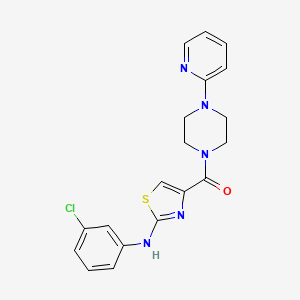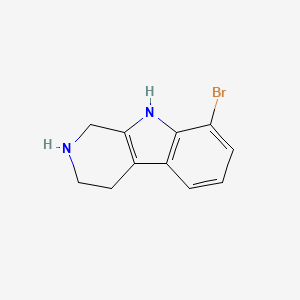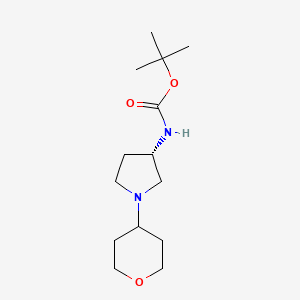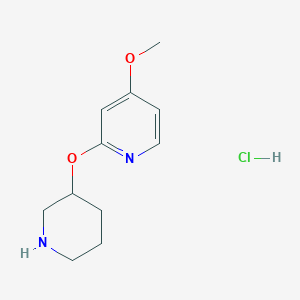
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as CP-154,526, and is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress and anxiety, and as such, CP-154,526 has been studied extensively for its potential use as an anxiolytic and antidepressant agent.
作用機序
CP-154,526 is a selective antagonist of the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which is involved in the regulation of stress and anxiety. By blocking the this compound receptor, CP-154,526 reduces the release of stress hormones such as cortisol, and has been shown to have anxiolytic and antidepressant effects.
Biochemical and physiological effects:
CP-154,526 has been shown to have several biochemical and physiological effects. In preclinical models, the compound has been shown to reduce anxiety-like behavior, improve mood, and reduce pain sensitivity. CP-154,526 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of CP-154,526 is its selectivity for the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which allows for more specific targeting of the stress and anxiety pathways. However, one limitation of the compound is its poor solubility, which can make dosing and administration difficult in preclinical models.
将来の方向性
There are several potential future directions for research on CP-154,526. One area of interest is the potential use of the compound in the treatment of addiction, as the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor has been implicated in addiction pathways. CP-154,526 has also been studied for its effects on learning and memory, and may have potential use in the treatment of cognitive disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 and its potential use in clinical settings.
合成法
The synthesis of CP-154,526 involves the reaction of 4-(pyridin-2-yl)piperazine with 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been described in detail in several scientific publications.
科学的研究の応用
CP-154,526 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of addiction and pain. CP-154,526 has also been studied for its effects on the immune system, and has been shown to have anti-inflammatory properties.
特性
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBESROBVGPJTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)



![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)



![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

